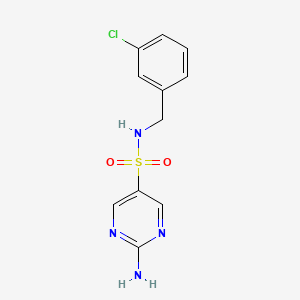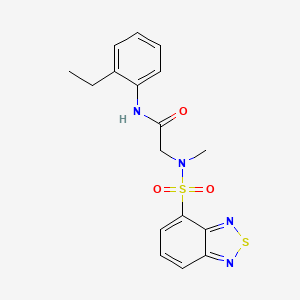![molecular formula C16H15N3O B7451858 N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide, also known as PEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PEP is a heterocyclic organic compound that belongs to the pyrazolopyridine family. It has a molecular formula of C17H15N3O and a molecular weight of 277.32 g/mol. PEP has been found to possess various biological activities that make it an attractive candidate for use in scientific research.
作用機序
The exact mechanism of action of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide is not fully understood. However, it has been proposed that N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide exerts its biological activities by modulating various signaling pathways in the body. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to possess analgesic properties by inhibiting the activity of pain-sensing neurons in the spinal cord.
実験室実験の利点と制限
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a good yield. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has some limitations as a research tool. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide is also relatively expensive compared to other research chemicals.
将来の方向性
There are several potential future directions for research on N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide. One area of interest is the development of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanisms underlying the antioxidant and analgesic properties of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide. Further research is also needed to determine the safety and toxicity of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide in vivo. Overall, N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has significant potential as a research tool and may have important applications in the development of new drugs for the treatment of various diseases.
合成法
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminopyridine with ethyl acetoacetate to form a pyrazolopyridine intermediate. The intermediate is then reacted with phenylacetic acid to form N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide. The overall yield of this synthesis method is around 30%.
科学的研究の応用
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to possess various biological activities that make it an attractive candidate for use in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has also been found to possess potent antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12(13-7-3-2-4-8-13)17-16(20)15-11-14-9-5-6-10-19(14)18-15/h2-12H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGPYJMPKHCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

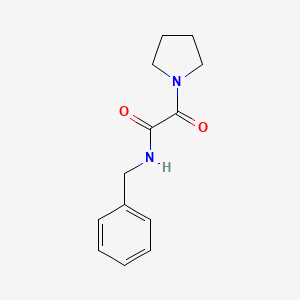
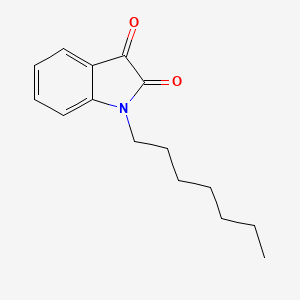


![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)
![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)


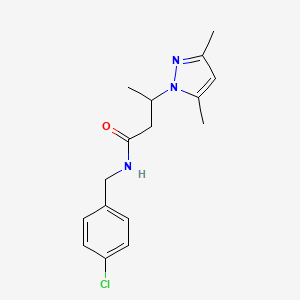
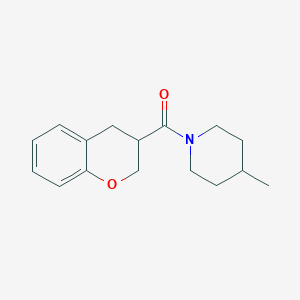
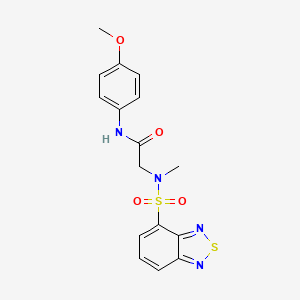
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
